molecular formula C18H13NO4 B1248333 Artabonatine D

Artabonatine D

Cat. No. B1248333
M. Wt: 307.3 g/mol
InChI Key: CXPABOHANFIQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabonatine D is a natural product found in Artabotrys hexapetalus with data available.

Scientific Research Applications

Alkaloid Isolation and Cytotoxic Activity

Artabonatine D is one of several alkaloids isolated from the plant Artabotrys uncinatus. It belongs to a novel class of oxoaporphines. These alkaloids, including this compound, have been the subject of research due to their interesting chemical structures and potential biological activities. For instance, some of the isolated alkaloids from Artabotrys uncinatus have shown cytotoxicity against hepatocarcinoma cancer cell lines. This suggests a potential application of this compound in cancer research, particularly in studying its effects on cancer cells (Hsieh et al., 2001).

Synthetic Studies

This compound has also been a subject in synthetic studies of alkaloids. These studies aim to establish methods to synthesize various alkaloids, including this compound and its derivatives. Such research is crucial for exploring the bioactivities of these compounds in greater detail, potentially leading to the development of new drugs or therapeutic agents (Ku & Cuny, 2015).

properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

12,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),12,14-heptaene-8,11-dione

InChI

InChI=1S/C18H13NO4/c1-22-12-8-7-11-14-13(12)9-5-3-4-6-10(9)16(20)15(14)19-18(21)17(11)23-2/h3-8H,1-2H3,(H,19,21)

InChI Key

CXPABOHANFIQBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC=CC=C3C(=O)C4=C2C(=C(C(=O)N4)OC)C=C1

synonyms

artabonatine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.